2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide
Overview
Description
2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is a chemical compound characterized by its unique structure, which includes two chlorophenyl groups, a hydroxy group, and a hydroxyethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with 2-aminoethanol in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is subsequently reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while nucleophilic substitution of the chlorophenyl groups can produce a wide range of substituted derivatives .
Scientific Research Applications
2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism by which 2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-chlorophenyl)-1,1-dichloroethylene: A stable metabolite of the pesticide DDT, known for its environmental persistence and potential endocrine-disrupting effects.
2,2-bis(4-chlorophenyl)-2-hydroxyethylamine: A related compound with similar structural features but different functional groups, leading to distinct chemical and biological properties.
Uniqueness
2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide is unique due to its combination of hydroxy and hydroxyethyl groups, which confer specific reactivity and potential biological activity. This distinguishes it from other similar compounds and makes it a valuable target for research and development .
Properties
IUPAC Name |
2,2-bis(4-chlorophenyl)-2-hydroxy-N-(2-hydroxyethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c17-13-5-1-11(2-6-13)16(22,15(21)19-9-10-20)12-3-7-14(18)8-4-12/h1-8,20,22H,9-10H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKZAKYHPOTBFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(=O)NCCO)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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